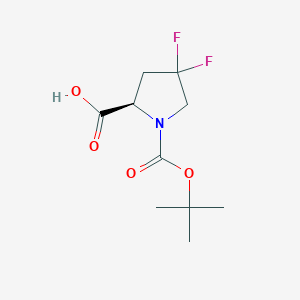

(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Descripción general

Descripción

®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is a chiral compound used in various chemical and pharmaceutical applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The compound’s unique structure, featuring two fluorine atoms on the pyrrolidine ring, imparts distinct chemical properties that make it valuable in synthetic chemistry and drug development.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit antibacterial activities .

Mode of Action

The compound’s mode of action involves a mechanism of dynamic kinetic resolution through an intramolecular hydrogen bonding . This mechanism of action of a nucleophilic substitution reaction could be widely applied in the organic syntheses of particular enantiomers .

Biochemical Pathways

The tert-butoxycarbonyl group is known to play a significant role in synthetic organic chemistry , and it can be introduced into a variety of organic compounds .

Result of Action

Most of the n-tert-butoxycarbonyl-(2r)-arylthiazolidine-(4r)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains than related (2rs)-arylthiazolidine-(4r)-carboxylic acid derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection: The amine group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical or industrial use.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like HATU or EDC.

Common Reagents and Conditions

Fluorination: DAST, Selectfluor.

Protection: Boc-Cl, triethylamine.

Deprotection: TFA, hydrochloric acid.

Coupling: HATU, EDC, N,N-diisopropylethylamine (DIPEA).

Major Products

Substituted Pyrrolidines: Depending on the substituents introduced during substitution reactions.

Deprotected Amines: After removal of the Boc group.

Peptides: When used in peptide synthesis.

Aplicaciones Científicas De Investigación

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.

Bioconjugation: Used in bioconjugation techniques to attach fluorinated moieties to biological molecules.

Medicine

Drug Development: Investigated for its potential in developing new drugs, particularly those requiring fluorinated analogs for improved pharmacokinetic properties.

Prodrugs: The Boc group can be used to create prodrugs that release the active compound under physiological conditions.

Industry

Material Science: Used in the development of new materials with specific properties imparted by the fluorine atoms.

Catalysis: Employed in catalytic processes where fluorinated intermediates are required.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(Tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.

(S)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

N-Boc-L-β-proline: Another Boc-protected amino acid derivative with different structural features.

Uniqueness

Fluorine Atoms: The presence of two fluorine atoms on the pyrrolidine ring distinguishes it from many other Boc-protected compounds, imparting unique chemical and biological properties.

Chirality: The ®-configuration provides specific stereochemical properties that can influence its reactivity and interactions in biological systems.

This detailed overview of ®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid highlights its significance in various fields, from synthetic chemistry to pharmaceutical research. Its unique structure and properties make it a valuable compound for scientific and industrial applications.

Actividad Biológica

(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, commonly referred to as (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structural features, including the difluoropyrrolidine moiety and the tert-butoxycarbonyl protecting group, contribute to its biological activity. This article explores the biological properties, synthesis, and potential applications of this compound based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 536747-87-2

- Molecular Formula : C₁₀H₁₅F₂NO₄

- Molecular Weight : 251.23 g/mol

- Purity : Typically ≥ 97% .

The biological activity of (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid is primarily attributed to its role as a building block in the synthesis of various bioactive molecules. The difluoropyrrolidine structure enhances lipophilicity and potentially alters the pharmacokinetic properties of derivatives synthesized from it. The presence of the carboxylic acid group allows for further modifications that can enhance biological interactions.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The alteration of functional groups on the pyrrolidine ring can lead to increased efficacy against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial in cancer biology and other diseases .

- Toxicological Profile : Toxicity studies indicate that (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid exhibits low toxicity in repeated-dose studies, with a NOAEL (No Observed Adverse Effect Level) established at higher concentrations . This profile suggests a favorable safety margin for potential therapeutic use.

Synthesis and Characterization

A study demonstrated an efficient synthesis route for (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid via a multi-step reaction involving protected pyrrolidine derivatives. The synthesis yielded high purity products suitable for biological testing .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMZYKCXBXPVPT-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536747-87-2 | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.